An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Aminoacetophenone
An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Aminoacetophenone
Introduction
2-Aminoacetophenone, also known as ortho-aminoacetophenone, is a versatile bifunctional molecule that serves as a cornerstone in modern organic synthesis and drug discovery. Its unique structure, featuring a nucleophilic amino group and an electrophilic acetyl group positioned ortho to each other on a benzene ring, imparts a distinct reactivity profile that is highly valued by researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the core chemical and physical properties of 2-aminoacetophenone, its synthesis, reactivity, and applications, with a particular focus on its role as a key building block for pharmacologically relevant heterocyclic scaffolds.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of 2-aminoacetophenone is critical for its effective use in research and development. These properties dictate its handling, storage, and behavior in chemical reactions.
Physical and Chemical Properties
The key physical and chemical properties of 2-aminoacetophenone are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 551-93-9 | [1][2][3] |
| Molecular Formula | C₈H₉NO | [3][4] |
| Molecular Weight | 135.16 g/mol | [4][5] |
| Appearance | Yellow to yellow-brown liquid or crystalline solid (temperature dependent) | [1][6] |
| Odor | Grape-like, sweet | [1][2][3] |
| Melting Point | 20-22 °C | [1][6] |
| Boiling Point | 85-90 °C at 0.5 mmHg; 250-252 °C at 760 mmHg (with some decomposition) | [1][2][5][6][7] |
| Density | ~1.112 g/mL at 25 °C | [1][5][6] |
| Refractive Index (n20/D) | 1.614 - 1.617 | [1][3][5] |
| Solubility | Soluble in alcohol, ether, dichloromethane (sparingly), DMSO, and methanol (slightly); practically insoluble in water. | [1][6][7][8] |
| pKa (Predicted) | 2.31 ± 0.10 | [1] |
| Storage | Store at 2-8°C, protected from light. It is recommended to keep it under an inert gas to prevent oxidation. | [1][6] |
Spectroscopic Data and Interpretation
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 2-aminoacetophenone.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. Key signals include a singlet for the methyl protons, a broad singlet for the amine protons, and a series of multiplets in the aromatic region corresponding to the four protons on the benzene ring.[7][9][10]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Characteristic peaks include the carbonyl carbon at the downfield region, carbons attached to the amino group, other aromatic carbons, and the methyl carbon at the upfield region.[7][8][11]
The IR spectrum of 2-aminoacetophenone displays characteristic absorption bands that confirm the presence of its key functional groups.[7][12][13]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3465, 3350 | Strong, Sharp | N-H stretching (primary amine) |
| 1650 | Strong | C=O stretching (aryl ketone) |
| 1615, 1580, 1450 | Medium to Strong | C=C stretching (aromatic ring) |
| 1280 | Strong | C-N stretching |
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 2-aminoacetophenone. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 135. The fragmentation pattern is influenced by the presence of the acetyl and amino groups, with common losses of CH₃• (m/z 120) and CO (m/z 107).[7][14][15]
Synthesis of 2-Aminoacetophenone
Several synthetic routes to 2-aminoacetophenone have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Reduction of 2'-Nitroacetophenone
A widely used and generally high-yielding method involves the reduction of the nitro group of 2'-nitroacetophenone.
This is a classic and effective method for the reduction of aromatic nitro compounds.[2]
-
In a round-bottom flask, dissolve 2'-nitroacetophenone (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid (HCl) to the mixture with stirring. The reaction is exothermic and may require cooling in an ice bath.
-
After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize it with a solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain 2'-aminoacetophenone.
Synthesis from Isatoic Anhydride
The reaction of isatoic anhydride with an organometallic reagent like methyl lithium provides a high-yielding and clean route to 2-aminoacetophenone.[2][15]
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), place a solution of methyl lithium in an anhydrous solvent (e.g., THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve isatoic anhydride in anhydrous THF.
-
Slowly add the isatoic anhydride solution dropwise to the cooled methyl lithium solution, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow, dropwise addition of water at -78 °C.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
Chemical Reactivity and Key Reactions
The unique arrangement of the amino and acetyl groups in 2-aminoacetophenone governs its reactivity, making it a valuable precursor for a variety of heterocyclic systems.
The Friedländer Synthesis of Quinolines
The most prominent reaction of 2-aminoacetophenone is the Friedländer synthesis, a powerful method for constructing the quinoline scaffold. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2][16][17] The quinoline moiety is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[2][5][18]
The reaction can proceed through two primary pathways depending on the reaction conditions:
Caption: Mechanistic pathways of the Friedländer quinoline synthesis.
Other Important Reactions
Beyond the Friedländer synthesis, 2-aminoacetophenone participates in a range of other synthetically useful transformations.
-
Electrophilic Aromatic Substitution: The powerful activating and ortho-, para-directing effect of the amino group dominates over the deactivating, meta-directing acetyl group. Thus, electrophilic substitution, such as halogenation and nitration, occurs primarily at the position para to the amino group (C5').[1]
-
Mannich Reaction: The acetyl group provides an enolizable proton, making 2-aminoacetophenone a suitable substrate for the Mannich reaction, leading to the formation of β-amino-carbonyl compounds (Mannich bases).[1]
-
Synthesis of Isatins: Through an electrochemical C-H/N-H coupling reaction, 2-aminoacetophenones can be converted to isatins, which are important precursors for various pharmaceuticals.[19]
-
Synthesis of Azaflavanones: 2-Aminoacetophenone can be used in the synthesis of aza-analogues of flavanones, which are of interest for their biological activities.[20]
Applications in Drug Development and Research
The synthetic versatility of 2-aminoacetophenone makes it a valuable starting material in the pharmaceutical and agrochemical industries.
-
Quinolone Antibiotics: It is a key raw material for the synthesis of quinolone antibiotics, a major area of drug research.[15]
-
Anticancer and Antimalarial Agents: The quinoline scaffold, readily accessible from 2-aminoacetophenone, is central to the design of numerous anticancer and antimalarial drugs.[2][5][21]
-
Ubenimex (Bestatin): 2-Aminoacetophenone hydrochloride is a crucial intermediate in the synthesis of Ubenimex, an aminopeptidase inhibitor used in the treatment of certain types of cancer.[6][22]
-
Respiratory Drugs and Anti-infectives: It is used in the development of respiratory drugs, such as leukotriene antagonists, and other anti-infective agents.[18]
-
Agrochemicals: It serves as a precursor for various plant protection agents and fungicides.[18]
-
Fine Chemicals: In the fine chemical industry, it is used in the synthesis of flavor compounds (imparting grape-like notes) and specialty dyes.[13][18]
Toxicology and Safety
2-Aminoacetophenone is classified as an irritant to the eyes, respiratory system, and skin.[7][20][23][24] The toxicological properties of this material have not been fully investigated, and it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[23] In case of contact with skin or eyes, rinse immediately with plenty of water.[23][24]
Conclusion
2-Aminoacetophenone is a molecule of significant industrial and academic importance. Its unique chemical architecture, characterized by the ortho-disposition of an amino and an acetyl group, provides a gateway to a vast array of complex and valuable molecules, particularly nitrogen-containing heterocycles. A comprehensive understanding of its chemical and physical properties, synthetic routes, and reactivity is essential for harnessing its full potential in the design and development of novel pharmaceuticals, agrochemicals, and fine chemicals. This guide serves as a foundational resource for researchers and professionals, enabling them to leverage the unique attributes of this versatile chemical building block in their scientific endeavors.
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